molecular formula C12H8ClFN4O2 B1431297 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide CAS No. 936564-98-6

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide

Cat. No. B1431297
M. Wt: 294.67 g/mol
InChI Key: UDBYRWYBFPAGRP-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide (CFPCA) is a novel chemical compound that has recently been studied for its potential applications in scientific research. CFPCA is an organic molecule with a molecular weight of 277.6 g/mol and a melting point of 167.5°C. It is a stable, white crystalline solid that is soluble in organic solvents. CFPCA has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and medicinal chemistry.

Scientific Research Applications

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound to study enzyme inhibition, drug design, and medicinal chemistry. 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has also been used as a ligand for studying protein-ligand interactions, such as those between enzymes and their substrates. Additionally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been used to study the effects of various environmental factors on enzyme activity.

Mechanism Of Action

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential to inhibit the activity of certain enzymes. The mechanism by which 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide inhibits enzymes is not yet fully understood. However, it is believed to involve the binding of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide to the active site of the enzyme, which then blocks the enzyme from binding to its substrate and prevents the enzyme from catalyzing its reaction.

Biochemical And Physiological Effects

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs.

Advantages And Limitations For Lab Experiments

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is a stable, white crystalline solid that is soluble in organic solvents, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized from commercially available reagents. However, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide does have some limitations for use in laboratory experiments. It is not a highly active inhibitor of enzymes, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are a number of potential future directions for the study of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide. Further research could be conducted to understand the mechanism by which 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide inhibits enzymes, as well as its effects on biochemical and physiological processes. Additionally, further studies could be conducted to explore the potential applications of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide in drug design and medicinal chemistry. Finally, 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide could be studied for its potential to inhibit other enzymes and its potential toxicity in vivo.

properties

IUPAC Name

3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4O2/c13-6-1-2-8(14)7(5-6)12(20)18-11-9(10(15)19)16-3-4-17-11/h1-5H,(H2,15,19)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBYRWYBFPAGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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